molecular formula C17H14F2N2O2 B12453249 2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol

2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol

Cat. No.: B12453249
M. Wt: 316.30 g/mol
InChI Key: NMGUOFZKKPGAOP-UHFFFAOYSA-N
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Description

2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol is a compound belonging to the benzodiazepine class, which is known for its wide range of pharmacological activities. Benzodiazepines are extensively used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties . This particular compound features a difluoromethyl group, which can enhance its pharmacokinetic properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol typically involves the condensation of aromatic o-diamines with ketones, followed by cyclization . One common method uses BiCl3 as a catalyst to facilitate the condensation-cyclization process under mild conditions . The reaction conditions are optimized to ensure high yields and functional group compatibility.

Industrial Production Methods

For industrial production, continuous flow synthesis is often employed to ensure scalability and efficiency . This method allows for the precise control of reaction parameters and can be adapted to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol is unique due to the presence of the difluoromethyl group, which can enhance its pharmacokinetic properties and biological activity compared to other benzodiazepines . This modification may result in improved efficacy and reduced side effects.

Properties

Molecular Formula

C17H14F2N2O2

Molecular Weight

316.30 g/mol

IUPAC Name

2-[2-(difluoromethyl)-1H-1,5-benzodiazepin-4-yl]-5-methoxyphenol

InChI

InChI=1S/C17H14F2N2O2/c1-23-10-6-7-11(16(22)8-10)14-9-15(17(18)19)21-13-5-3-2-4-12(13)20-14/h2-9,17,21-22H,1H3

InChI Key

NMGUOFZKKPGAOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)F)O

Origin of Product

United States

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